4-Methylideneoctan-2-one
Description
4-Methylideneoctan-2-one (hypothetical IUPAC name) is a ketone derivative featuring a methylidene group (=CH2) at the 4-position of an octan-2-one backbone. This article compares these analogs to infer trends in reactivity, applications, and safety.
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
4-methylideneoctan-2-one |
InChI |
InChI=1S/C9H16O/c1-4-5-6-8(2)7-9(3)10/h2,4-7H2,1,3H3 |
InChI Key |
UKZKMRGYMWHKOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C)CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylideneoctan-2-one can be synthesized through several methods. One common approach involves the reaction of an ester with an enol ether to form an acetal, which is then reduced to an aldehyde. The aldehyde is subsequently reacted with diisobutylaluminium hydride and a metal enolate to yield the desired ketone .
Industrial Production Methods
Industrial production of 4-Methylideneoctan-2-one typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Methylideneoctan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylidene group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are typically used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Methylideneoctan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methylideneoctan-2-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in metabolic pathways that modify its structure. These interactions can lead to changes in cellular function and biochemical processes .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below summarizes key structural and molecular features of 4-methyl-substituted ketones:
Key Observations :
- MIBK and mesityl oxide share a similar carbon skeleton but differ in saturation. Mesityl oxide’s conjugated system enhances its reactivity in Michael additions .
- The methylthio derivative introduces sulfur, increasing molecular weight and altering polarity .
- The phenyl-substituted analog exhibits enhanced lipophilicity, making it suitable for fragrance or pharmaceutical applications .
Physicochemical Properties
- MIBK : Boiling point ~116°C (literature value); widely used as an industrial solvent due to moderate polarity .
- Mesityl oxide : Higher boiling point (~130°C) due to conjugation, which reduces volatility compared to MIBK .
- 4-Methyl-4-(methylthio)pentan-2-one : Likely higher boiling point than MIBK due to sulfur’s electron-rich nature .
Research Findings and Gaps
- Mesityl oxide’s reactivity has been extensively studied for Diels-Alder reactions, suggesting that 4-methylideneoctan-2-one’s methylidene group could enable similar cycloadditions .
- MIBK’s solvent properties are well-documented, but its branched structure reduces steric hindrance compared to bulkier analogs like the phenyl-substituted compound .
- Data limitations : The absence of direct studies on 4-methylideneoctan-2-one necessitates extrapolation from analogs. Further research is needed to confirm its synthesis, stability, and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
